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Azetidon

Cat. No.: B194166
CAS No.: 76855-69-1
M. Wt: 287.43 g/mol
InChI Key: GWHDKFODLYVMQG-UBHAPETDSA-N
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Description

Historical Context and Evolution of Azetidine (B1206935) and Azetidinone Chemistry

The history of azetidine and azetidinone chemistry dates back over a century. The first synthetic β-lactam, a 2-azetidinone, was prepared by Hermann Staudinger in 1907 through a [2+2] cycloaddition reaction between a Schiff base and a ketene (B1206846). chemijournal.comresearchgate.net However, the profound importance of the azetidinone ring was not fully realized until the discovery of penicillin by Alexander Fleming in 1928, highlighting their significance as antibiotics. chemijournal.comjmchemsci.comderpharmachemica.com

The isolation of L-azetidine-2-carboxylic acid from Convallaria majalis in 1955 marked the discovery of the first natural azetidine derivative. medwinpublishers.com Since these early discoveries, research into the synthesis and reactivity of both azetidine and azetidinone scaffolds has continuously evolved, driven by their presence in natural products and their potential in medicinal chemistry. researchgate.netmedwinpublishers.com

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis

Four-membered nitrogen heterocycles, such as azetidine and azetidinone, hold considerable significance in organic synthesis. Their strained ring structure (azetidine has a ring strain of approximately 25.4 kcal/mol) provides unique reactivity compared to less strained cyclic amines like pyrrolidine (B122466) (5.4 kcal/mol) or piperidine (B6355638) (0 kcal/mol). rsc.orgresearchgate.net This strain can be leveraged to drive ring-opening reactions, making them versatile intermediates for constructing more complex molecular architectures. rsc.orgub.bwegyankosh.ac.in

Azetidines and azetidinones serve as crucial building blocks in the synthesis of a wide range of organic molecules, including natural products, amino acids, alkaloids, and pharmaceuticals. the-innovation.orgmagtech.com.cn The ability to selectively functionalize and manipulate these strained rings allows for the creation of diverse chemical structures with tailored properties. rsc.orgub.bw They are also explored as chiral auxiliaries and catalysts in asymmetric synthesis. ub.bwmagtech.com.cn

Fundamental Challenges in the Synthesis of Azetidine and Azetidinone Ring Systems

Despite their synthetic utility, the construction of four-membered nitrogen heterocycles presents fundamental challenges due to the inherent ring strain. medwinpublishers.comub.bwrsc.orgresearchgate.net Compared to three-membered rings like aziridines, the formation of four-membered rings generally proceeds less readily. britannica.com Traditional methods for synthesizing azetidines often involve intramolecular cyclization of γ-haloalkylamines or related substrates, which can suffer from low yields or require harsh conditions. egyankosh.ac.inorgsyn.orgfrontiersin.org

For azetidinones (β-lactams), early syntheses like the Staudinger reaction provided a valuable route, but developing general and efficient methods for accessing diverse substitution patterns with controlled stereochemistry has been an ongoing challenge. chemijournal.comresearchgate.netderpharmachemica.com Competing side reactions, such as ring-opening or polymerization, can also complicate synthetic strategies. nih.gov

Overview of Research Directions and Modern Developments in Azetidine and Azetidinone Chemistry

Modern research in azetidine and azetidinone chemistry is focused on developing more efficient, selective, and sustainable synthetic methodologies. Recent advances include the use of metal-catalyzed reactions, such as palladium(II)-catalyzed intramolecular γ-C(sp3)–H amination for azetidine synthesis rsc.org, and copper(I)-catalyzed radical cyclization strategies the-innovation.orgacs.org. Photochemical [2+2] cycloadditions have also emerged as powerful tools for constructing azetidine rings. rsc.orgmagtech.com.cn

New strategies are being explored to overcome the challenges posed by ring strain, including cycloisomerization reactions researchgate.net and the development of enantioselective protocols rsc.org. Furthermore, the functionalization of pre-formed azetidine and azetidinone rings through various transformations, such as C-H activation and ring-opening reactions, continues to be an active area of research. rsc.orgub.bw The reduction of azetidin-2-ones is also a common method to access azetidines. ub.bwmagtech.com.cn These modern developments are expanding the accessibility of these important chemical scaffolds and enabling the synthesis of novel compounds with potential applications in various fields. rsc.orgrsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25NO4Si B194166 Azetidon CAS No. 76855-69-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R)-3-[(1R)-1-[tert-butyl(dimethyl)silyl]oxyethyl]-4-oxoazetidin-2-yl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4Si/c1-8(18-19(6,7)13(3,4)5)10-11(16)14-12(10)17-9(2)15/h8,10,12H,1-7H3,(H,14,16)/t8-,10+,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWHDKFODLYVMQG-UBHAPETDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H]1[C@H](NC1=O)OC(=O)C)O[Si](C)(C)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30998168
Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
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Molecular Weight

287.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

76855-69-1
Record name Azetidon
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Record name Azetidon
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Record name (2R,3R)-3-[(1R)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-4-oxo-2-azetidinyl acetate
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Record name (2R,3R)-3-((R)-1-(tert-butyldimethylsiloxy)ethyl)-4-oxoazetidin-2-yl acetate
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Record name (3R,4R)-4-Acetoxy-3-[(R)-(tert-butyldimethylsilyloxy)ethyl]-2-azetidinone
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Record name AZETIDON
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Advanced Synthetic Methodologies for Azetidine and Azetidinone Scaffolds

Direct Ring-Forming Reactions

Direct ring-forming reactions, where the four-membered ring is constructed in a single key step, are highly efficient methods for synthesizing azetidine (B1206935) and azetidinone cores. These approaches are often characterized by their atom economy and ability to control stereochemistry.

Intramolecular cyclizations are powerful strategies that form the heterocyclic ring by connecting two reactive ends of a linear precursor. This pre-positioning of reactive groups often facilitates the formation of the high-energy four-membered ring system.

One of the most fundamental approaches to the azetidine core is through intramolecular nucleophilic substitution (SN2) reactions. frontiersin.orgrsc.org This method typically involves a γ-amino compound bearing a leaving group at the terminal carbon. The internal nitrogen atom acts as a nucleophile, attacking the electrophilic carbon and displacing the leaving group to form the cyclic structure. frontiersin.org Common substrates for this transformation are γ-haloamines or γ-amino alcohols that have been activated by conversion of the hydroxyl group into a better leaving group, such as a mesylate or tosylate. frontiersin.orgmdpi.com

Another variant of this approach is the intramolecular aminolysis of epoxides. For instance, lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)3) has been shown to catalyze the C3-selective intramolecular aminolysis of cis-3,4-epoxy amines, providing a regioselective route to 3-hydroxyazetidines in high yields. frontiersin.orgnih.gov This method is advantageous as it proceeds under catalytic conditions and tolerates a range of functional groups. frontiersin.orgnih.gov

Substrate TypeLeaving GroupKey Reagent/CatalystProductRef
γ-HaloamineHalogen (e.g., Br, Cl)Base (e.g., K2CO3)Azetidine researchgate.net
γ-Amino alcoholMesylate, TosylateBaseAzetidine frontiersin.org
cis-3,4-Epoxy amineEpoxideLa(OTf)33-Hydroxyazetidine frontiersin.orgnih.gov

The intramolecular cyclization of β-amino acids or their derivatives is a cornerstone for the synthesis of 2-azetidinones (β-lactams). researchgate.netnih.gov This dehydration reaction forms the crucial amide bond that defines the lactam ring. A variety of dehydrating agents and coupling reagents have been developed to facilitate this transformation, overcoming the entropic and enthalpic barriers to forming the strained four-membered ring. The reaction is often mediated by ATP-dependent synthetases in biological systems, such as in the biosynthesis of clavulanic acid and carbapenems. nih.gov

In chemical synthesis, methods like the Breckpot β-lactam synthesis utilize a Grignard reagent for the cyclization of β-amino acid esters. wikipedia.org Other modern methods employ various activating agents to promote the amide bond formation under mild conditions, which is crucial for substrates bearing sensitive functional groups.

Transition metal-catalyzed carbene insertion reactions represent a powerful tool for C-N bond formation. Dirhodium(II) carboxylates are particularly effective catalysts for the decomposition of diazo compounds to generate transient rhodium carbenes. nih.govnih.gov In an intramolecular context, if a diazoacetyl group is tethered to an amine, the resulting carbene can insert into the N-H bond to directly form the 2-azetidinone ring. researchgate.net

This methodology offers a route to substituted β-lactams under neutral and mild conditions. The reaction proceeds through the formation of a rhodium carbene intermediate from a diazo precursor, which then undergoes insertion into the N-H bond of a tethered amine. nih.govsemanticscholar.org This strategy has been successfully applied to the synthesis of various α-amino acid derivatives and other N-heterocycles. semanticscholar.org

Catalyst SystemDiazo PrecursorAmine SubstrateProductRef
Dirhodium(II) acetateMethyl 2-diazophenylacetateTethered primary/secondary amine2-Azetidinone derivative semanticscholar.org
[Cp*RhCl2]2 / Zn(OTf)2α-Diazo compounds2-Aryl-2H-indazolesQuinolone ring system nih.gov

The direct functionalization of unactivated C(sp³)–H bonds is a significant advancement in synthetic chemistry, enabling more efficient and novel bond constructions. Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds has emerged as a powerful method for synthesizing azetidines. organic-chemistry.orgfigshare.comnih.gov This approach typically utilizes a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov

The reaction mechanism is believed to proceed through a Pd(II)/Pd(IV) catalytic cycle. organic-chemistry.org The directing group facilitates the cyclopalladation at the γ-C–H bond, after which an oxidant promotes the oxidation of Pd(II) to a high-valent Pd(IV) species. Subsequent reductive elimination from the Pd(IV) center forms the C–N bond, closing the azetidine ring and regenerating the Pd(II) catalyst. rsc.org This method demonstrates high functional group tolerance and can be used to construct complex polycyclic and spirocyclic azetidine scaffolds from readily available aliphatic amines. acs.orgacs.org

Catalyst/Oxidant SystemDirecting GroupSubstrateKey FeatureRef
Pd(OAc)2 / PhI(OAc)2Picolinamide (PA)Aliphatic aminesForms azetidines from γ-C(sp³)–H bonds organic-chemistry.orgnih.gov
Pd(OAc)2 / Benziodoxole tosylate / AgOAcCyclic amine templateFunctionalized aminesExcellent functional group tolerance rsc.org

The Kulinkovich reaction, traditionally used for synthesizing cyclopropanols from esters, has been adapted for the construction of azetidine rings. organic-chemistry.orgwikipedia.org A notable variation involves the Ti(IV)-mediated coupling of oxime ethers with Grignard reagents or terminal olefins. researchgate.netnih.gov This transformation proceeds via a proposed Kulinkovich-type mechanism where a titanacyclopropane intermediate is formed in situ. researchgate.netresearchgate.net

This titanacyclopropane acts as a 1,2-dianion equivalent. nih.govdigitellinc.com It inserts into the 1,2-dielectrophilic oxime ether, initiating a cascade that ultimately leads to the formation of the four-membered N-heterocyclic ring. researchgate.netnih.gov This method is particularly useful for synthesizing structurally diverse and previously inaccessible spirocyclic NH-azetidines in a single step. researchgate.netdigitellinc.com The reaction of amides or nitriles with Grignard reagents in the presence of titanium alkoxides can also yield cyclopropylamines through a related pathway known as the Kulinkovich-de Meijere reaction. organic-chemistry.orgyoutube.com

Titanium ReagentGrignard ReagentSubstrateIntermediateProductRef
Ti(Oi-Pr)4Alkyl GrignardOxime etherTitanacyclopropaneSpirocyclic NH-azetidine researchgate.netnih.gov
Ti(Oi-Pr)4Ethylmagnesium bromideN,N-dialkylamideTitanacyclopropaneCyclopropylamine organic-chemistry.org

Intramolecular Cyclization Approaches

Relay Catalysis for Azetidine Construction

Relay catalysis offers a sophisticated approach to azetidine synthesis by combining multiple catalytic cycles in a single pot to achieve transformations not possible with a single catalyst. A notable strategy involves a polar-radical relay mechanism that utilizes the high ring strain of benzoylated 1-azabicyclo[1.1.0]butane (ABB). nih.govorganic-chemistry.org This method facilitates a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling with a wide range of commercially available boronic acids. nih.govresearchgate.net

The mechanism is initiated by the ring opening of ABB with a catalytic amount of a bromide, which converts ABB into a redox-active azetidine intermediate. nih.gov This intermediate then participates in the nickel-catalyzed cross-coupling reaction via a radical pathway. nih.gov A key feature of this process is that a single nickel source, such as NiBr2, can synergistically provide both the bromide and the nickel catalyst required for the sequential catalytic cycles. nih.gov This methodology is distinguished by its broad substrate scope, excellent tolerance for various functional groups, and proven scalability to the gram scale, enabling the synthesis of azetidines bearing all-carbon quaternary centers. nih.govorganic-chemistry.orgresearchgate.net

Another example of relay catalysis is the [3+1]-annulation reaction between a cyclopropane (B1198618) 1,1-diester and an aromatic amine. acs.org This process successfully integrates a Lewis acid-catalyzed nucleophilic ring opening of the cyclopropane with a (hypo)iodite-catalyzed C–N bond formation to construct the azetidine ring. acs.org

Relay Catalysis Strategy Key Reactants Catalytic System Product Type Reference
Polar-Radical Relay Cross-Coupling1-Azabicyclo[1.1.0]butane (ABB), Aryl Boronic AcidsNickel (e.g., NiBr2)Azetidines with All-Carbon Quaternary Centers nih.govorganic-chemistry.org
[3+1] AnnulationCyclopropane 1,1-diester, Aromatic AmineLewis Acid and (Hypo)ioditePolysubstituted Azetidines acs.org

Cycloaddition Strategies

Cycloaddition reactions are among the most direct and powerful methods for constructing cyclic systems, including the four-membered azetidine ring.

Intermolecular [2+2] photocycloadditions represent a highly efficient route to functionalized azetidines by directly combining an imine and an alkene component. researchgate.netnih.gov These reactions, however, have historically been underdeveloped compared to their counterparts for synthesizing cyclobutanes and oxetanes. researchgate.netnih.gov

Recent advancements have focused on visible-light-mediated processes, which offer milder and more controlled reaction conditions. springernature.comrsc.org One successful approach utilizes the triplet state reactivity of specific oximes, namely 2-isoxazoline-3-carboxylates. researchgate.netnih.govrsc.org The reaction is enabled by a commercially available iridium photocatalyst that activates the oxime via triplet energy transfer, allowing it to undergo a [2+2] cycloaddition with a broad range of both activated and unactivated alkenes. researchgate.netnih.govrsc.org This method is characterized by its operational simplicity and allows for the synthesis of highly functionalized azetidines that can be readily deprotected to yield the free azetidine core. researchgate.netnih.gov

Reactant 1 (Imine Precursor) Reactant 2 (Alkene) Catalyst/Conditions Key Feature Reference
2-Isoxazoline-3-carboxylateVarious activated and unactivated alkenesIr(III) photocatalyst, visible lightUtilizes triplet energy transfer; broad alkene scope researchgate.netnih.govrsc.org
Cyclic OximesUnactivated AlkenesVisible light, triplet sensitizationEnables use of unactivated alkenes in intermolecular reactions nih.gov

The aza-Paternò-Büchi reaction is the nitrogen analog of the classic Paternò-Büchi reaction, involving the [2+2] photocycloaddition of an imine and an alkene to form an azetidine. nih.govwikipedia.org This reaction is arguably the most direct synthetic route to the azetidine ring. researchgate.netnih.gov However, its application has been hampered by challenges related to the photochemistry of imines; upon excitation, many imines undergo rapid E/Z isomerization, a radiationless decay pathway that competes with the desired cycloaddition. nih.govrsc.org

To overcome this, many successful examples have employed cyclic imines, which are structurally constrained from isomerizing. nih.govrsc.org The first reported instance of an aza-Paternò-Büchi reaction was by Tsuge in 1968, which involved the cycloaddition of 1,3,4-oxadiazoles with indene. nih.gov Modern variations have expanded the reaction's utility. For instance, visible-light-mediated approaches using photocatalysts can generate the required triplet excited state under milder conditions, avoiding the use of high-energy UV light. researchgate.net Both intermolecular and intramolecular versions of the reaction have been developed, providing access to a diverse array of simple and complex azetidine scaffolds. nih.govrsc.org

Reaction Type Reactants Excitation Method Challenges & Solutions Reference
IntermolecularImine + AlkeneUV or Visible Light (with photocatalyst)Competing E/Z isomerization. Solution: Use of cyclic imines or photocatalysis. nih.govrsc.org
IntramolecularMolecule with both imine and alkene moietiesUV or Visible Light (with photocatalyst)Provides access to complex, fused azetidine structures. nih.govnih.gov

The cycloaddition of a ketene (B1206846) and an imine, known as the Staudinger synthesis, remains the most general and widely used method for constructing the 2-azetidinone (β-lactam) ring. mdpi.comresearchgate.net Discovered by Hermann Staudinger in 1907, this formal [2+2] cycloaddition is a robust process for creating variously substituted monocyclic β-lactams. mdpi.com

Due to the inherent instability of most ketenes, they are typically generated in situ from stable precursors. mdpi.com The most common method involves the dehydrochlorination of an acyl chloride using a tertiary amine. mdpi.comresearchgate.net The resulting ketene is then immediately trapped by an imine present in the reaction mixture. The reaction is generally accepted to proceed through a two-step mechanism involving the nucleophilic attack of the imine nitrogen on the ketene's central carbon to form a zwitterionic intermediate, which then cyclizes to form the four-membered ring. mdpi.com This stepwise mechanism allows for the formation of up to two new chiral centers, and the stereochemical outcome (cis vs. trans) can be influenced by reaction conditions and the nature of the substituents. mdpi.comresearchgate.net

Ketene Precursor Imine Base/Conditions Product Key Features Reference
Acyl ChlorideN-aryl or N-alkyl imineTertiary Amine (e.g., Triethylamine)2-AzetidinoneMost common and versatile method; in situ ketene generation. mdpi.comresearchgate.net
2-Alkoxyacetyl ChlorideN-aryl imineTriethylamine (B128534), -82 °Ccis-3-Alkoxy-2-azetidinoneHigh cis-selectivity at low temperatures. mdpi.com
Carboxylic AcidN-aryl imineTriphosgene, Triethylamine2-AzetidinoneAvoids the need to prepare acyl chlorides. researchgate.net
Dimethylketene AcetalN-trimethylsilyl imineUncatalyzed3,3-Dimethyl-β-lactamExample of using a "masked" ketene. mdpi.com

Ring Contraction Methodologies

Ring contraction provides an alternative pathway to strained four-membered rings from more readily available five-membered heterocycles.

Several methods have been developed to convert five-membered nitrogen heterocycles, such as pyrrolidinones, into azetidines or azetidinones. One prominent strategy involves a Favorskii-type rearrangement of α-bromo-N-sulfonylpyrrolidinones. rsc.orgnih.gov In this one-pot process, treatment with a base like potassium carbonate in the presence of a nucleophile (alcohols, phenols, or anilines) induces a nucleophilic addition followed by a ring contraction. nih.govorganic-chemistry.org The proposed mechanism involves an intermolecular cyclization via an SN2 mechanism, resulting in the formation of α-carbonylated N-sulfonylazetidines. rsc.org

Another powerful ring contraction method is the Wolff rearrangement of cyclic α-diazocarbonyl compounds. wikipedia.orgorganic-chemistry.orgchem-station.com When an α-diazo ketone derived from a five-membered ring (like a diazotetramic acid) is subjected to thermal, photochemical, or metal-catalyzed conditions, it extrudes dinitrogen to form a carbene. organic-chemistry.orgresearchgate.net This is followed by a 1,2-rearrangement to produce a strained ketene intermediate, which effectively contracts the ring by one carbon. wikipedia.orgyoutube.com This ketene can then be trapped by various nucleophiles to yield functionalized azetidinone derivatives, such as 2-oxoazetidine-3-carboxylic acids. researchgate.net

Starting Material Methodology Key Reagents/Conditions Product Reference
α-Bromo N-sulfonylpyrrolidinoneFavorskii-type RearrangementK2CO3, Nucleophile (e.g., MeOH)α-Carbonyl-N-sulfonylazetidine rsc.orgnih.govorganic-chemistry.org
Cyclic α-Diazo Ketone (e.g., Diazotetramic acid)Wolff RearrangementHeat, Light, or Metal Catalyst; NucleophileRing-contracted azetidinone derivative wikipedia.orgchem-station.comresearchgate.net
Carbon Dioxide Extrusion in Ring Contraction Mechanisms

The synthesis of azetidinone scaffolds via ring contraction of larger heterocyclic systems involving the extrusion of carbon dioxide is not a widely documented strategy in the surveyed chemical literature. While thermal extrusion of CO2 is a known method for generating reactive intermediates from precursors like 1,4-dihydro-2H-3,1-benzoxazin-2-ones, these reactions typically lead to the formation of aza-ortho-xylylenes for subsequent cycloaddition reactions, rather than contracting to form an azetidinone ring. Alternative ring contraction pathways, such as the nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones, provide access to α-carbonylated N-sulfonylazetidines, but this transformation does not involve the extrusion of carbon dioxide.

Ring Expansion Methodologies

Ring expansion of smaller, strained heterocycles like aziridines presents a powerful and efficient pathway to the azetidine core. These methods leverage the inherent ring strain of the starting material to drive the formation of the larger four-membered ring.

Formal [3+1] Ring Expansion from Aziridines

A notable strategy for constructing the azetidine skeleton is the formal [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines. scispace.comnih.gov This methodology involves the reaction of these aziridines with rhodium-bound carbenes, which are typically generated from diazo compounds. scispace.com The reaction proceeds with excellent levels of regioselectivity and stereoselectivity, yielding highly substituted methylene azetidines. scispace.comnih.gov

The proposed mechanism proceeds through an ylide-type intermediate. The unique strain and structural features of the methylene aziridine (B145994) facilitate a ring-opening and ring-closing cascade that effectively transfers chirality from the substrate to the product. scispace.comnih.gov This method is particularly valuable as it can create vicinal tertiary-quaternary and even quaternary-quaternary stereocenters. scispace.com The resulting methylene azetidine products contain a versatile alkene functional group that can be used for further synthetic elaborations. scispace.com

Table 1: Rhodium-Catalyzed [3+1] Ring Expansion of Methylene Aziridines
Methylene Aziridine SubstrateDiazo CompoundCatalystYield (%)Diastereomeric Ratio (dr)Reference
Enantioenriched Bicyclic Methylene AziridineMethyl 2-diazo-2-phenylacetateRh₂(OAc)₄85>20:1 scispace.com
Bicyclic Methylene AziridineEthyl 2-diazo-4,4,4-trifluoro-3-oxobutanoateRh₂(OAc)₄81>20:1 scispace.com
Syn-Methyl Bicyclic Methylene AziridineMethyl 2-diazo-2-phenylacetateRh₂(OAc)₄5415:1 scispace.com
One-Carbon Ring Expansion from Aziridines

A highly innovative approach to azetidine synthesis is the biocatalytic one-carbon ring expansion of aziridines. nih.govnih.gov This method utilizes an engineered "carbene transferase" enzyme, which is a laboratory-evolved variant of cytochrome P450BM3, designated P411-AzetS. nih.govnih.govchemrxiv.org The reaction achieves an asymmetric one-carbon homologation of aziridines through a formal carbene insertion. chemrxiv.org

The key transformation is a scispace.comnih.gov-Stevens rearrangement of a transient aziridinium (B1262131) ylide intermediate. nih.govchemrxiv.org A significant challenge in this type of reaction is the inherent tendency of aziridinium ylides to undergo a competing cheletropic extrusion of an olefin. nih.govnih.govchemrxiv.org The engineered enzyme, P411-AzetS, effectively controls the fate of the highly reactive ylide intermediate, suppressing the extrusion pathway and promoting the desired scispace.comnih.gov-Stevens rearrangement. nih.govacs.org Furthermore, the enzyme exerts exceptional stereocontrol, leading to the formation of chiral azetidines with very high enantiomeric ratios (99:1 er). nih.govchemrxiv.org This biocatalytic system represents a powerful tool for accessing chiral azetidines from readily available precursors, overcoming a long-standing challenge in synthetic chemistry. chemrxiv.orgthieme-connect.com

Table 2: Biocatalytic One-Carbon Ring Expansion of Aziridines
Aziridine Substrate (N-Protecting Group)Carbene PrecursorBiocatalystYield (%)Enantiomeric Ratio (er)Reference
N-BenzoylEthyl diazoacetateP411-AzetS8599:1 chemrxiv.org
N-(4-Methoxybenzoyl)Ethyl diazoacetateP411-AzetS8099:1 chemrxiv.org
N-(Thiophene-2-carbonyl)Ethyl diazoacetateP411-AzetS6799:1 chemrxiv.org
Photochemical Rearrangements Leading to Ring Expansion

The direct photochemical ring expansion of an aziridine to an azetidine via rearrangement is not a prominently featured pathway in the surveyed literature. Photochemical methods are, however, employed in the synthesis of azetidine rings through other mechanisms. For instance, the Norrish-Yang cyclization, a photochemical reaction involving a 1,5-hydrogen abstraction followed by ring closure, can be used to form azetidinol (B8437883) rings from α-aminoacetophenone precursors. beilstein-journals.org Another photochemical approach is the aza-Paterno-Büchi reaction, which is an intermolecular [2+2] photocycloaddition of imines and alkenes to construct the azetidine ring. researchgate.net While these methods are powerful for azetidine synthesis, they represent photochemical cyclizations to form the ring rather than a rearrangement-based expansion of a smaller heterocyclic ring.

Strain-Release Functionalization Strategies

The high ring strain associated with bicyclic systems can be harnessed as a thermodynamic driving force for the synthesis of functionalized monocyclic compounds. This approach is particularly effective for creating substituted azetidines.

Utilization of 1-Azabicyclo[1.1.0]butanes (ABBs)

1-Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as exceptionally versatile building blocks for the synthesis of functionalized azetidines. arkat-usa.orgbris.ac.uk The significant strain energy within the ABB framework drives reactions that involve the cleavage of the central C-N bond, leading to the formation of a 1,3-disubstituted azetidine ring. arkat-usa.org This strain-release-driven functionalization allows for the predictable and often modular construction of diverse azetidine derivatives. bris.ac.uknih.gov

A variety of synthetic transformations have been developed based on this principle. For example, ABBs can be activated by an electrophile at the nitrogen atom, which facilitates a nucleophilic attack at a bridgehead carbon, cleaving the central bond and incorporating two new substituents at the 1 and 3 positions of the azetidine ring. arkat-usa.org Furthermore, lithiation of the ABB at the bridgehead position followed by reaction with electrophiles, such as boronic esters, provides another route to functionalized azetidines. bris.ac.uk Cation-driven activation strategies and radical-relay mechanisms under dual copper/photoredox catalysis have also been successfully employed to generate a wide array of C3-quaternary center-containing azetidines. nih.gov These methods showcase the power of using strain-release as a synthetic strategy for the rapid assembly of complex, sp³-rich heterocyclic scaffolds. bris.ac.uk

Table 3: Strain-Release Functionalization of 1-Azabicyclo[1.1.0]butane (ABB)
ABB DerivativeReaction Partner(s)Key Strategy/CatalystProduct TypeReference
N-Benzoyl-ABBOrganometal ReagentsCu(OTf)₂1,3-Bis-functionalized azetidines arkat-usa.org
ABB-Li (lithiated ABB)Boronic EstersN-Protonation / 1,2-migration3-Boryl-azetidines arkat-usa.org
3-Aryl-ABBSF₅ClPhotocatalysis (Blue LEDs)3-Aryl-N-pentafluorosulfanyl-azetidines chemrxiv.org
ABB(Aza)oxyallyl cationsCation-driven activationBridged bicyclic azetidines nih.gov
Nickel-Catalyzed Cross-Coupling via Strain Release

A powerful strategy for the synthesis of functionalized azetidines involves the nickel-catalyzed cross-coupling of strained precursors. This approach leverages the inherent ring strain of small, bicyclic systems to drive the formation of new carbon-carbon bonds. A notable example is the use of 1-azabicyclo[1.1.0]butanes (ABBs) as azetidine precursors. organic-chemistry.orgresearchgate.netnih.gov

The high ring strain of ABBs facilitates their ring-opening, which can be harnessed in cross-coupling reactions. researchgate.net Nickel catalysis has proven particularly effective in this context, enabling the coupling of ABBs with a variety of partners. digitellinc.comcalstate.edu One such method is a nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids. This reaction proceeds via a polar-radical relay mechanism, where a bromide catalyst initiates the ring-opening of the ABB to form a redox-active azetidine intermediate. This intermediate then participates in the nickel-catalyzed cross-coupling cycle. organic-chemistry.orgnih.gov This methodology exhibits broad substrate scope and excellent functional group tolerance, allowing for the synthesis of azetidines bearing all-carbon quaternary centers. organic-chemistry.org

The general scheme for this transformation can be represented as follows:

A generalized scheme for the Nickel-Catalyzed Cross-Coupling of 1-azabicyclo[1.1.0]butane with boronic acids.

This strain-release strategy has been successfully applied to the modification of natural products and other biologically active molecules, demonstrating its utility in medicinal chemistry and drug discovery. organic-chemistry.orgnih.gov

Table 1: Examples of Nickel-Catalyzed Cross-Coupling of 1-Azabicyclo[1.1.0]butanes (ABBs) with Arylboronic Acids This table is interactive. Click on the headers to sort the data.

Entry Arylboronic Acid Product Yield (%)
1 Phenylboronic acid 1-Benzoyl-3-phenylazetidine-3-carbonitrile 95
2 4-Methoxyphenylboronic acid 1-Benzoyl-3-(4-methoxyphenyl)azetidine-3-carbonitrile 92
3 4-Chlorophenylboronic acid 1-Benzoyl-3-(4-chlorophenyl)azetidine-3-carbonitrile 88

Data compiled from representative literature findings. organic-chemistry.org

Copper(I)-Catalyzed Rearrangement and Electrocyclization

Copper(I) catalysis offers a distinct approach to the synthesis of azetidinone (β-lactam) precursors, specifically azetidine nitrones, through a cascade reaction involving rearrangement and electrocyclization. This methodology typically utilizes O-propargylic oximes as starting materials. acs.orgresearchgate.netnih.gov

The reaction mechanism is believed to proceed through a copper(I)-catalyzed tandem researchgate.netnih.gov-rearrangement of the O-propargylic oxime to form an N-allenylnitrone intermediate. This intermediate then undergoes a 4π-electrocyclization to furnish the azetidine nitrone ring system. acs.orgnih.gov The choice of substituents on the alkyne and oxime moieties can influence the reaction pathway and the final product distribution. researchgate.net

This cascade strategy provides a route to functionalized azetidine nitrones, which are valuable synthetic intermediates that can undergo further transformations, such as [3+2] cycloaddition reactions with alkynoates. acs.orgresearchgate.net

Table 2: Substrate Scope in Copper(I)-Catalyzed Synthesis of Azetidine Nitrones This table is interactive. Click on the headers to sort the data.

Entry R¹ (on Oxime) R² (on Alkyne) Product Yield (%)
1 Phenyl H 2-Methylene-4-phenyl-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide 75
2 4-Chlorophenyl H 4-(4-Chlorophenyl)-2-methylene-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide 82
3 Phenyl Trimethylsilyl 2-(Trimethylsilylmethylene)-4-phenyl-1-oxa-2-azaspiro[2.2]pentan-1-ium-2-ide 65

Data based on findings from studies on copper-catalyzed rearrangements of O-propargylic oximes. acs.orgnih.gov

Transformation of Pre-formed Azetidinone Precursors into Azetidines

Reduction of Azetidin-2-ones (β-Lactams) to Azetidines

The reduction of the amide functionality within the β-lactam ring is a direct and common method for the synthesis of azetidines. researchgate.netu-tokyo.ac.jp Various reducing agents can accomplish this transformation, with hydroalanes and lithium aluminum hydride (LiAlH₄) being frequently employed. acs.orgacs.org

The outcome of the reduction with LiAlH₄ can be influenced by the substitution pattern of the β-lactam. acs.org For N-unsubstituted β-lactams, direct reduction of the carbonyl group to a methylene group is often observed, yielding the corresponding azetidine. However, for β-lactams bearing an electron-withdrawing group on the nitrogen atom, 1,2-fission of the ring can occur, leading to the formation of γ-amino alcohols. acs.org

Hydroalanes have been shown to be effective reagents for the clean reduction of azetidin-2-ones to azetidines, often with high yields. acs.org The choice of the specific hydroalane reagent and reaction conditions can be optimized to achieve the desired transformation efficiently.

A proposed mechanism for the reduction using LiAlH₄ involves the initial formation of a hemiaminal intermediate. Subsequent coordination of lithium to the nitrogen atom can trigger either direct reduction or ring opening, depending on the substrate's electronic properties. acs.org

Chemoselective Reduction Methods

In the synthesis of complex molecules, the presence of multiple reducible functional groups necessitates the use of chemoselective reduction methods. The selective reduction of a β-lactam in the presence of other sensitive groups, such as esters or halides, is a significant synthetic challenge. organic-chemistry.org

Several reagent systems have been developed to address this challenge. For instance, the combination of triflic anhydride (B1165640) (Tf₂O) for amide activation followed by reduction with sodium borohydride (B1222165) (NaBH₄) has been reported for the reduction of secondary amides and lactams. rsc.org This system can exhibit good functional group tolerance. Another approach for the chemoselective reduction of secondary lactams utilizes a combination of Cp₂ZrHCl (Schwartz's reagent) and NaBH₄. rsc.org

The use of 9-borabicyclo[3.3.1]nonane (9-BBN) is another effective method for the chemoselective reduction of tertiary lactams to the corresponding cyclic amines. organic-chemistry.org This reagent is known for its mildness and selectivity, tolerating the presence of ester functionalities. organic-chemistry.org

Table 3: Comparison of Reagents for Chemoselective β-Lactam Reduction This table is interactive. Click on the headers to sort the data.

Reagent System Substrate Functional Groups Tolerated Product
Tf₂O / NaBH₄ N-Benzyl-4-phenylazetidin-2-one Ester, Alkyl Halide N-Benzyl-4-phenylazetidine
Cp₂ZrHCl / NaBH₄ N-Phenyl-4-(2-bromoethyl)azetidin-2-one Bromoalkane N-Phenyl-4-(2-bromoethyl)azetidine

This table illustrates the utility of different reagent systems for the chemoselective reduction of β-lactams. organic-chemistry.orgrsc.org

Asymmetric Synthesis of Azetidine and Azetidinone Derivatives

Enantioselective Approaches for Chiral Azetidines

The demand for enantiomerically pure azetidines in medicinal chemistry has driven the development of numerous asymmetric synthetic strategies. researchgate.netnih.govnih.gov These approaches aim to control the stereochemistry at one or more chiral centers within the azetidine ring.

One strategy involves the use of chiral auxiliaries. For example, optically active α-methylbenzylamine can be employed as a chiral auxiliary to guide the stereoselective construction of the azetidine ring, which can be subsequently removed to afford the desired enantiopure product. acs.org Another approach utilizes chiral tert-butanesulfinamides for chiral induction in the synthesis of C2-substituted azetidines. acs.org

Catalytic enantioselective methods represent a more atom-economical approach. Organocatalysis has emerged as a powerful tool for the synthesis of chiral azetidines. For instance, a protocol involving the enantioselective α-chlorination of aldehydes, catalyzed by a chiral amine, can lead to the formation of chiral C2-functionalized azetidines with high enantiomeric excess. nih.gov

Furthermore, copper-catalyzed asymmetric reactions have been developed for the synthesis of chiral azetidines. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of both boryl and allyl groups with the concomitant creation of two new stereogenic centers. acs.org Phase-transfer catalysis using novel chiral cations has also been successfully applied to the enantioselective synthesis of spirocyclic azetidine oxindoles. nih.gov

The desymmetrization of meso-azetidines catalyzed by chiral phosphoric acids is another elegant strategy to access enantioenriched azetidines. nih.gov These varied methodologies provide a versatile toolkit for the synthesis of a wide range of structurally diverse and stereochemically defined azetidine derivatives. researchgate.netnih.govnih.gov

Table 4: Overview of Enantioselective Strategies for Chiral Azetidine Synthesis This table is interactive. Click on the headers to sort the data.

Strategy Catalyst/Auxiliary Key Transformation Typical Enantiomeric Excess (ee)
Chiral Auxiliary (R)- or (S)-α-Methylbenzylamine Intramolecular cyclization >95%
Organocatalysis Chiral primary amine α-Chlorination of aldehydes 84-92%
Copper Catalysis Cu / Chiral bisphosphine Boryl allylation of azetines Up to 99%
Phase-Transfer Catalysis Chiral Cinchona alkaloid derivative Intramolecular C-C bond formation Up to 98%

Data compiled from various enantioselective synthetic methodologies. nih.govnih.govacs.orgacs.orgnih.gov

Diastereoselective Control in Azetidine Synthesis

Achieving diastereoselective control is crucial in the synthesis of substituted azetidines, as the biological activity of these compounds is often dependent on their specific stereochemistry. Researchers have developed several strategies to control the relative configuration of stereocenters within the azetidine ring.

One effective method involves a two-step regio- and diastereoselective synthesis of 2-arylazetidines. This kinetically controlled reaction favors the formation of the strained four-membered azetidine ring over the thermodynamically more stable five-membered pyrrolidine (B122466) ring. acs.org Computational studies, including quantum chemical investigations, have shown that the energy difference between the transition states leading to the trans and cis products is approximately 10 kJ mol⁻¹, which is sufficient to ensure high diastereoselectivity, particularly at low reaction temperatures. acs.org This approach has proven to be scalable and tolerates a variety of functional groups. acs.org

Another strategy for stereocontrolled synthesis involves the combination of cycloaddition reactions with ring-closing metathesis. This approach has been used to create unusual fused tricyclic 2-azetidinones, which can serve as rigid dipeptide surrogates. The method is noted for its high diastereoselectivity in preparing fused rings of up to ten members.

The Staudinger ketene-imine cycloaddition remains a cornerstone for synthesizing 2-azetidinones, and its diastereoselectivity is highly dependent on reaction conditions such as solvent and temperature, as well as the electronic and steric properties of the reactants. mdpi.com For instance, the reaction of polyaromatic imines with various acid chlorides at low temperatures tends to produce trans-β-lactams exclusively. nih.gov In contrast, using different imines with electron-donating or electron-withdrawing substituents on the nitrogen atom can lead to opposite trans or cis diastereoselectivity. nih.gov

Table 1: Examples of Diastereoselective Azetidine Synthesis ```html




Chiral Phosphoric Acid Catalysis in Asymmetric Azetidine Transformations

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations, including the desymmetrization of meso-azetidines. digitellinc.comrsc.orgThis method provides access to chiral azetidines with high enantioselectivity.

A notable example is the intermolecular desymmetrization of meso-N-acyl-azetidines reported by Sun and coworkers, which utilizes a BINOL-derived phosphoric acid catalyst. rsc.orgresearchgate.netDensity Functional Theory (DFT) calculations have been employed to elucidate the mechanism and the origins of the high enantioselectivity observed. rsc.orgresearchgate.netThe studies confirm that the reaction proceeds through a bifunctional activation mechanism, where the chiral phosphoric acid activates both the azetidine nitrogen and the incoming nucleophile (the thione tautomer of 2-mercaptobenzothiazole). rsc.orgresearchgate.net The high enantioselectivity (e.g., 88% enantiomeric excess at 80 °C) is attributed to a 2.0 kcal mol⁻¹ free energy difference between the transition states leading to the competing stereoisomers. This energy difference arises from a combination of reduced distortion and more favorable non-covalent interactions in the transition state that forms the major (S)-enantiomer. rsc.orgresearchgate.netA selectivity model based on these findings proposes that the stereochemical outcome is driven by the preferential fit of the nucleophile and the benzoyl group into the empty quadrants of the chiral catalyst's pocket. rsc.org

Metal-Catalyzed Asymmetric Reduction for Azetidinylcarboxylic Acids

The synthesis of enantiomerically pure azetidine-2-carboxylic acid, a constrained non-natural amino acid, is of significant interest for peptide modification and asymmetric synthesis. nih.govWhile various asymmetric syntheses exist, metal catalysis plays a key role, often in reduction or deprotection steps that are critical to obtaining the final product.

In one practical asymmetric synthesis of both enantiomers of azetidine-2-carboxylic acid, a key step involves the construction of the azetidine ring using an intramolecular alkylation with an optically active α-methylbenzylamine as a chiral auxiliary. nih.govThe final step to yield the target amino acid is a deprotection via hydrogenolysis, a reaction catalyzed by palladium on carbon (Pd/C). This metal-catalyzed reduction removes the benzyl (B1604629) protecting groups under a hydrogen atmosphere to afford the final azetidine-2-carboxylic acid in quantitative yield. nih.gov While not a direct asymmetric reduction to create the chiral center, this metal-catalyzed step is indispensable for the overall asymmetric synthesis. Other research points to the development of libraries of 2-azetidinylcarboxylic acids through metal-catalyzed asymmetric reduction of unsaturated precursors, highlighting the potential of this strategy. researchgate.netGold-catalyzed reactions have also been employed for the stereoselective synthesis of related azetidin-3-ones, showcasing the versatility of metal catalysis in constructing these strained rings. nih.gov

Green Chemistry Approaches in Azetidine and Azetidinone Synthesis

In line with the growing emphasis on sustainable chemistry, several green methodologies have been developed for the synthesis of azetidines and azetidinones. These approaches aim to reduce reaction times, improve energy efficiency, and minimize the use of hazardous solvents.

Sonochemical Methods for Azetidinone Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, offers a potent green alternative to conventional methods for azetidinone synthesis. ekb.egUltrasound irradiation enhances chemical reactivity through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized "hot spots" with extremely high temperatures and pressures, leading to dramatic rate accelerations. ekb.eg In the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide derivatives, sonication has been shown to be significantly more efficient than traditional stirring or refluxing methods. tandfonline.comThe use of ultrasound can drastically reduce reaction times and improve yields. For example, a reaction that requires 12–16 hours of reflux under conventional conditions can be completed in just 20–30 minutes using sonication, with yields increasing from under 70% to between 81–93%. tandfonline.comThis method often utilizes molecular sieves to remove water generated during the reaction, further enhancing its efficiency. tandfonline.com

Microwave-Assisted Synthesis of Azetidinones

Microwave-assisted organic synthesis has become a widely adopted green chemistry technique. By utilizing microwave energy, which directly heats the reactants and solvent, this method dramatically shortens reaction times, often reduces side product formation, and improves yields compared to conventional heating. nih.govrsc.org The Staudinger [2+2] cycloaddition of an imine and a ketene to form the β-lactam (azetidinone) ring is particularly amenable to microwave irradiation. nih.govNumerous studies have demonstrated the superiority of microwave-assisted synthesis over conventional heating for producing azetidinone derivatives. For instance, the synthesis of bis-β-lactams saw reaction times decrease from several hours to just 15 minutes under microwave irradiation, with yields improving to as high as 83%. acs.orgSimilarly, another study reported that syntheses requiring 5-6 hours by reflux were completed in 3-6 minutes using microwaves, with yields increasing from around 65% to 75%. nih.govThis efficiency makes microwave synthesis a highly attractive method for generating libraries of azetidinone compounds. nih.govTable 2: Comparison of Synthesis Methods for Azetidinones

Green Chemistry Approaches in Azetidine and Azetidinone Synthesis

Use of Molecular Sieves for Reaction Optimization

In the synthesis of azetidine and azetidinone scaffolds, controlling the reaction environment is paramount to achieving high yields and selectivity. Molecular sieves are crystalline, porous aluminosilicates with well-defined pore sizes that serve as highly efficient and selective drying agents. researchgate.net Their primary role in organic synthesis is the removal of water, which can be a detrimental byproduct or reactant in many sensitive transformations, including those used to form four-membered nitrogen heterocycles. tandfonline.com

The Staudinger [2+2] cycloaddition, a cornerstone reaction for synthesizing β-lactams (2-azetidinones) from imines and ketenes, is particularly sensitive to moisture. organic-chemistry.orgwikipedia.org Water can hydrolyze the ketene intermediate or the imine starting material, leading to reduced yields of the desired cycloadduct. Molecular sieves are employed to scavenge water molecules from the reaction mixture, thereby preserving the integrity of the reactants and promoting the forward reaction. tandfonline.com

Research into greener synthetic routes for 2-azetidinones has highlighted the efficacy of molecular sieves in optimizing reaction conditions. tandfonline.com In the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs, 3Å molecular sieves were added to a solution of the appropriate Schiff's base (imine) in dichloromethane. tandfonline.com The subsequent addition of chloroacetyl chloride and triethylamine at low temperatures (0–5°C) initiated the cycloaddition. tandfonline.com The molecular sieves effectively removed water generated during the reaction, which, when combined with methods like stirring or sonication, led to significantly improved yields (81–93%) and drastically reduced reaction times compared to conventional methods that often require lengthy reflux periods. tandfonline.com

The utility of molecular sieves extends to one-pot syntheses where imines are generated in situ. In an organocatalytic oxidative condensation of primary amines to form imines, molecular sieves were present during the subsequent cycloaddition with an acyl chloride and triethylamine to yield cis-azetidinones with high selectivity. mdpi.com The in-situ trapping of water by the sieves is crucial for driving the initial imine formation equilibrium and preventing hydrolysis during the subsequent cyclization step.

The choice of molecular sieve pore size is critical. 3Å sieves are particularly well-suited for this purpose as their pores are large enough to trap small molecules like water but too small to adsorb the larger reactant, intermediate, or product molecules, thus preventing their unintended removal from the reaction medium. tandfonline.com

The following table summarizes the impact of using molecular sieves in a modern, optimized synthesis of 2-azetidinone derivatives compared to traditional methods.

MethodConditionsDehydrating AgentReaction TimeYieldReference
Conventional MethodReflux at high temperatureDean-Stark Apparatus12–16 hoursLower/Variable tandfonline.com
Optimized Stirring Method0–5°C to Room Temp.3Å Molecular Sieves110–130 minutes81–93% tandfonline.com
Optimized Sonication Method0–5°C to Room Temp.3Å Molecular Sieves20–30 minutes81–93% tandfonline.com

Mechanistic Investigations of Azetidine and Azetidinone Transformations

Mechanisms of Azetidine (B1206935) and Azetidinone Ring Formation

The construction of the strained azetidine and azetidinone rings can proceed through several distinct mechanistic pathways, including cycloadditions, ring closures involving reactive intermediates, metal-catalyzed processes, and electron-transfer reactions.

Stepwise vs. Concerted Cycloaddition Pathways

Cycloaddition reactions, particularly [2+2] cycloadditions, are prominent methods for forming four-membered rings like azetidines and azetidinones. These cycloadditions can occur via either concerted or stepwise mechanisms. A concerted reaction involves the simultaneous formation of two new sigma bonds in a single transition state, often governed by orbital symmetry rules, such as the Woodward-Hoffmann rules. For thermal [2+2] cycloadditions, a concerted pathway is typically symmetry-forbidden unless it follows a [π2s + π2a] approach, which can be geometrically demanding. mdpi.comacs.org

In contrast, a stepwise mechanism involves the formation of reactive intermediates along the reaction pathway. For the Staudinger synthesis of β-lactams from ketenes and imines, which is formally a [2+2] cycloaddition, experimental evidence and computational studies strongly support a stepwise mechanism rather than a concerted one. acs.orgorganic-chemistry.orgmdpi.comarkat-usa.org This process typically begins with a nucleophilic attack of the imine nitrogen on the sp-hybridized carbon atom of the ketene (B1206846). acs.orgorganic-chemistry.orgmdpi.com

Zwitterionic Intermediates in Ring Closure

Stepwise cycloaddition pathways often involve the formation of zwitterionic intermediates. In the Staudinger synthesis, the initial nucleophilic attack of the imine on the ketene generates a zwitterionic intermediate. acs.orgorganic-chemistry.orgmdpi.com This intermediate contains both a negative charge (typically on the oxygen derived from the ketene) and a positive charge (on the nitrogen). acs.orgorganic-chemistry.orgmdpi.com

The subsequent step involves the ring closure of this zwitterionic intermediate to form the four-membered β-lactam ring. acs.orgorganic-chemistry.org This ring closure can be viewed as an intramolecular nucleophilic addition or an electrocyclic process. acs.orgmdpi.com The stereochemical outcome of the Staudinger reaction, leading to either cis or trans β-lactams, is influenced by the geometry of the imine and the substituents on both the ketene and the imine, affecting the relative rates of direct ring closure versus isomerization of the zwitterionic intermediate. organic-chemistry.orgarkat-usa.org Theoretical calculations have verified the presence of the zwitterionic intermediate in certain azetidine ring closure reactions, followed by an electrocyclic conrotatory ring closure. acs.org

Zwitterionic intermediates have also been implicated in other azetidine ring formation reactions, such as the ring expansion of 3-methyleneazetidines with diazo compounds catalyzed by Rh2(OAc)2. rsc.orgnsf.gov This formal [4+1] cycloaddition is proposed to proceed via nucleophilic addition to a Rh-carbene, followed by N–C ring opening/closure through a zwitterionic intermediate. rsc.orgnsf.gov Additionally, the ring opening of cyclopropanes promoted by Lewis acids can lead to zwitterionic intermediates that undergo subsequent intramolecular cyclization to form azetidines. rsc.org

Biradical Intermediates in Photochemical Cyclizations

Photochemical reactions can proceed through intermediates involving unpaired electrons, known as biradicals. The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a method for synthesizing azetidines. rsc.orgwikipedia.orgrsc.orgchemrxiv.org While the mechanism can be complex and depends on the specific substrates and conditions, some photochemical cyclizations leading to azetidines or azetidinols are proposed to involve biradical intermediates. acs.orgresearchgate.netbeilstein-journals.org

For instance, the Yang cyclization, an intramolecular photochemical reaction of aminoketones, can lead to azetidinols via a diradical intermediate formed after a Norrish-Type II process or a 1,5-hydrogen abstraction. acs.orgresearchgate.netbeilstein-journals.org The success of this cyclization depends on factors that favor the closure of the diradical intermediate over competing fragmentation pathways. acs.orgbeilstein-journals.org Photochemical decarbonylation of N-Boc-3-azetidinone is also described as proceeding through a stepwise Norrish type I cleavage generating diradical intermediates. researchgate.netnih.gov

Role of Metal-Coordinated Intermediates (e.g., π-allyl Pd complexes)

Transition metals play a significant role in many azetidine and azetidinone formation reactions by facilitating the formation of reactive intermediates through coordination. Palladium catalysis, for example, has been employed in the synthesis of azetidines. A Pd(0)-catalyzed decarboxylative ring contraction of vinyloxazinones to form 2-vinylazetidines is proposed to involve the formation of a π-allyl Pd complex. acs.org This intermediate is formed by the extrusion of CO2, followed by nucleophilic attack of the nitrogen to close the azetidine ring. acs.org

Palladium(II)-catalyzed intramolecular C(sp3)–H amination has also been reported for the synthesis of functionalized azetidines. rsc.org The mechanism involves reductive elimination at an alkyl–Pd(IV) species, followed by intramolecular cyclization to form the azetidine ring. rsc.org

Copper catalysis is central to the Kinugasa reaction, which forms β-lactams from nitrones and terminal alkynes. organicreactions.orgcanada.canih.govnih.govresearchgate.net While initially proposed to involve a [2+2] cycloaddition, recent mechanistic studies suggest a more complex cascade process involving a 1,3-dipolar cycloaddition of a copper acetylide onto the nitrone, followed by rearrangement. organicreactions.orgcanada.canih.govnih.govresearchgate.net Density functional theory calculations suggest an initial two-step cycloaddition promoted by two copper ions, leading to a five-membered ring intermediate that undergoes cycloreversion to generate an imine and a dicopper-ketenyl intermediate. nih.govnih.govresearchgate.net The β-lactam is then formed through a nucleophilic attack of the ketenyl copper intermediate on the imine and intramolecular cyclization, rather than a direct Staudinger-type [2+2] reaction. nih.govnih.govresearchgate.net

Ylide-Type Mechanisms in Ring Expansion and Cycloaddition

Ylides, which are species containing adjacent atoms with opposite charges and a formal double bond, can act as reactive intermediates in the formation and transformation of azetidine and azetidinone rings. While the search results did not provide explicit examples of ylide-type mechanisms in ring expansion and cycloaddition specifically for azetidines/azetidinones within the provided snippets, related concepts involving charged intermediates and rearrangements are relevant.

For instance, the ring expansion of 3-methyleneazetidines mentioned earlier, proceeding through a zwitterionic intermediate, could be conceptually linked to processes involving charge separation and migration, which are characteristic of some ylide-mediated reactions. rsc.orgnsf.gov Photochemical decarbonylation of N-Boc-3-azetidinone generates ylides that can undergo [3+2] cycloaddition with alkenes to form pyrrolidines, demonstrating the potential of intermediates derived from azetidinones to participate in cycloaddition reactions via species with ylide character. researchgate.netnih.gov

Mechanisms of Azetidine and Azetidinone Ring-Opening Reactions

The ring-opening of azetidines and azetidinones can be initiated through various pathways, including nucleophilic attack, strain-release driven cleavage, photochemical activation, and intramolecular cascades. The specific mechanism and the resulting product distribution are influenced by factors such as the nature of the attacking reagent, the substituents on the ring, and the reaction conditions.

Nucleophilic Attack and Regioselectivity Determinants

Nucleophilic ring-opening is a primary reaction pathway for azetidines and azetidinones, driven by the inherent strain of the four-membered ring. The regioselectivity of this attack, meaning which carbon atom adjacent to the nitrogen or carbonyl is targeted by the nucleophile, is a critical aspect determining the structure of the linear product. This regioselectivity is primarily governed by a combination of electronic and steric effects. researchgate.netmagtech.com.cnresearchgate.netresearchgate.net

Electronic Effects on Regioselectivity

Electronic effects play a significant role in directing nucleophilic attack on azetidine and azetidinone rings. Azetidines and azetidiniums bearing electron-withdrawing or unsaturated substituents at the C-2 position (adjacent to the nitrogen) often undergo cleavage of the C-N bond between the nitrogen atom and the carbon atom bearing the unsaturated or electron-withdrawing group. magtech.com.cnresearchgate.net This is because these groups, such as aryl, alkenyl, cyano, carboxylate, and carboxamide groups, can stabilize the developing negative charge in the transition state or an intermediate formed during the ring opening process. magtech.com.cnresearchgate.net Consequently, nucleophiles tend to attack the carbon atom adjacent to the nitrogen that is substituted with these electron-withdrawing or unsaturated functionalities. magtech.com.cnresearchgate.net For instance, in the nucleophilic ring opening of azetidines, nucleophiles generally attack arylmethylic, allylic, cyano, acyl, carboxylate, and carboxamide-attached nitrogen-adjacent carbon atoms, controlled by the electronic effect. magtech.com.cnresearchgate.net

Steric Hindrance Effects on Regioselectivity

Steric hindrance also significantly influences the regioselectivity of nucleophilic ring opening, particularly in azetidines and azetidiniums substituted with alkyl groups. magtech.com.cnresearchgate.net Sterically bulky or strong nucleophiles typically favor attack at the less substituted carbon atom adjacent to the nitrogen. magtech.com.cnresearchgate.netresearchgate.net This is an illustration of steric factors overriding electronic preferences in certain cases. For example, while attack at a quaternary carbon is intrinsically favored in azetidinium ions, steric crowding can counterbalance this tendency, leading to attack at a less hindered secondary position. researchgate.netresearchgate.netresearchgate.net

Strain-Release Driven Ring Cleavage

The considerable ring strain present in azetidines (approximately 25.4 kcal/mol) and azetidinones is a major driving force for their ring-opening reactions. rsc.org This strain energy is released upon cleavage of one of the ring bonds, making these transformations thermodynamically favorable. rsc.orgbeilstein-journals.org The strain in azetidines is higher than in larger cyclic amines like pyrrolidines, leading to easier ring cleavage compared to these less strained systems, although aziridines, with even higher strain, undergo ring opening more readily. egyankosh.ac.in This strain-release can be harnessed in various synthetic strategies, such as the strain-release-driven spirocyclization of azabicyclo[1.1.0]butanes to synthesize azetidine spiro-tetralins. d-nb.info In some cases, ring opening is triggered by the release of strain upon activation, such as the nucleophilic ring opening of azetidinium ions. researchgate.netresearchgate.netresearchgate.net

Photochemically Induced Ring Opening

Photochemical methods can also induce the ring opening of azetidines and azetidinones. These reactions often proceed through distinct intermediates compared to thermal or nucleophile-mediated pathways. For example, azetidine ketones can undergo photochemical rearrangement leading to ring expansion products like pyrroles, potentially involving biradical intermediates. bhu.ac.in Photochemical reactions, such as the aza Paternò–Büchi reaction, can be used to synthesize azetidines, and subsequent photochemical or acid-catalyzed conditions can lead to ring opening. rsc.orgnottingham.ac.uk Photogenerated azetidinols, formed via Norrish-Yang cyclization, can undergo ring opening upon addition of reagents like electron-deficient ketones or boronic acids, demonstrating a strategy founded on the build and release of molecular strain. beilstein-journals.orgresearchgate.net Furthermore, theoretical studies suggest that one-electron reduction can dramatically facilitate the photochemical ring opening of azetidine heterocycles. mdpi.com

Intramolecular Ring-Opening Cascades

Intramolecular reactions involving azetidine or azetidinone ring opening followed by subsequent cyclization events can lead to the formation of more complex cyclic structures. These cascade reactions are powerful tools in organic synthesis for building molecular complexity efficiently. For instance, a tandem intramolecular azetidine ring-opening/closing cascade reaction has been developed to synthesize spirocyclopropyl γ-lactams. rsc.orgresearchgate.net This type of cascade can involve the SN2-type ring opening of an activated azetidine ring by an intramolecular nucleophile, followed by ring closure. rsc.orgresearchgate.net The structure of products in intramolecular nucleophilic ring opening reactions of azetidines can be controlled by the favored ring size in the subsequent cyclization processes, often proceeding through three-, five-, six-, or seven-membered ring formation. magtech.com.cnresearchgate.net Another example includes the gold-catalyzed cascade ring-opening–intramolecular hydroarylation of 2-alkynylazetidines for the synthesis of tetrahydroquinolines. researchgate.net

Rearrangement-Driven Ring Opening (e.g., Stevens Rearrangement)

Azetidines, four-membered nitrogen-containing heterocycles, can undergo ring-opening reactions driven by molecular rearrangements. One notable example is the Stevens rearrangement, which typically involves the conversion of quaternary ammonium (B1175870) salts to tertiary amines via a 1,2-migration in the presence of a strong base. wikipedia.orgchemistry-reaction.com While the Stevens rearrangement is well-established for ammonium ylides derived from open-chain or larger cyclic amines, it can also be relevant to azetidine chemistry, particularly when the azetidine nitrogen is quaternized.

The mechanism of the Stevens rearrangement is a subject of ongoing investigation, with evidence supporting both concerted and radical pair pathways. wikipedia.orgchemistry-reaction.comjocpr.com For ammonium ylides, the process is initiated by deprotonation of a carbon adjacent to the positively charged nitrogen, generating a nitrogen ylide. wikipedia.orgchemistry-reaction.com The subsequent 1,2-migration of a substituent from nitrogen to the carbanionic center results in ring opening. In the context of azetidines, this can lead to the cleavage of a C-N bond within the four-membered ring, yielding a rearranged product. The regioselectivity of azetidine ring-opening reactions, including those potentially involving Stevens-type rearrangements, is influenced by the substituents on the azetidine ring, with electronic effects playing a significant role. magtech.com.cn For instance, azetidines with unsaturated substituents at the 2-position tend to undergo C-N bond cleavage adjacent to the unsaturated group due to stabilization of the transition state or intermediate by conjugation. magtech.com.cn

Mechanistic Insights into Ring-Expansion Processes

Azetidines can participate in ring-expansion reactions, leading to the formation of larger heterocyclic systems, such as pyrrolidines (five-membered rings). nih.govacs.org These transformations often proceed through reactive intermediates, including ylides.

Aziridinium (B1262131) Ylide Formation and Rearrangement

One strategy for the ring expansion of azetidines involves the formation and subsequent rearrangement of aziridinium ylides. While azetidines themselves are four-membered rings, the formation of aziridinium ylides (derived from three-membered aziridine (B145994) rings) can be a step in a ring-expansion sequence that ultimately leads to azetidines or larger rings. nih.govacs.orgnih.gov For example, the one-carbon ring expansion of aziridines to azetidines can occur via the formation of an aziridinium ylide intermediate. nih.govchemrxiv.orgchemrxiv.org This process can be initiated by the reaction of an aziridine with a carbene precursor in the presence of a catalyst, forming an electrophilic metal-carbenoid intermediate that is then trapped by the aziridine nitrogen to generate the aziridinium ylide. nih.gov

Aziridinium ylides are high-energy species with inherent reactivity. researchgate.netresearchgate.netresearchgate.net A common competing pathway for aziridinium ylides is cheletropic extrusion of olefins. nih.govnih.govchemrxiv.org However, under specific conditions, these ylides can be harnessed to undergo rearrangement, leading to ring expansion. nih.govacs.orgnih.gov

Concerted-Stevens Rearrangements

The rearrangement of aziridinium ylides can proceed through a Stevens-type mechanism, leading to ring expansion. acs.orgnih.govnih.gov Computational studies have provided insights into the mechanism of these rearrangements. For instance, the ring expansion of bicyclic methyleneaziridines to methyleneazetidines has been shown to proceed through the formation of an aziridinium ylide, which undergoes a concerted, asynchronous ring-opening/ring-closing cascade, formally described as a nih.govnih.gov-Stevens-type rearrangement. acs.orgnih.gov This concerted nature can be responsible for the stereospecificity observed in such transformations, where chirality can be transferred from the starting material to the azetidine product. acs.org The potential energy surface calculations suggest that ylide formation can be the rate-limiting step in some cases, being slow relative to the rearrangement. nih.gov

Mechanistic Aspects of Photochemical Reactivity of Azetidinones

Azetidinones (β-lactams) exhibit interesting photochemical reactivity, particularly involving the cleavage of bonds within the strained four-membered ring.

Norrish Type I Cleavage of the C-C Bond in Azetidinones

Photochemical excitation of cyclic ketones, including azetidinones, can lead to the expulsion of carbon monoxide through a process known as Norrish Type I cleavage. researchgate.netresearchgate.netwikipedia.org This reaction involves the homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-scission), generating diradical intermediates. researchgate.netresearchgate.netwikipedia.orgscispace.com For azetidinones, this typically involves the cleavage of the C-C bond between the carbonyl carbon and the adjacent ring carbon. researchgate.netresearchgate.net

The Norrish Type I cleavage of azetidinones proceeds from the singlet excited state. researchgate.netresearchgate.net The ring strain inherent in the four-membered azetidinone ring is reflected in the high carbonyl stretching frequencies, which correlate with the observed rates of decarbonylation. researchgate.net Computational models support a step-wise Norrish Type I cleavage mechanism for the decarbonylation of these strained rings. researchgate.netresearchgate.net

Generation and Reactivity of Azetidinone-Derived Ylides

The photochemical Norrish Type I cleavage of azetidinones can lead to the generation of reactive intermediates, including azetidinone-derived ylides. researchgate.netresearchgate.net These ylides are high-energy species that, despite their reactivity, can be kinetically stable enough to undergo further transformations. researchgate.netresearchgate.net

One significant reaction pathway for these azetidinone-derived ylides is [3+2] cycloaddition with suitable dipolarophiles, such as alkenes. researchgate.netresearchgate.netchemrxiv.org This cycloaddition can lead to the formation of new heterocyclic ring systems, such as substituted pyrrolidines, demonstrating the synthetic utility of these photochemically generated intermediates. researchgate.netresearchgate.netchemrxiv.org The scope of this reaction allows for the synthesis of complex scaffolds that may be difficult to access through other methods. researchgate.netresearchgate.netchemrxiv.org Competing reactions, such as homo-coupling of the azetidinone, can occur if the reaction with the dipolarophile is sluggish. researchgate.net

Triplet Energy Transfer in Photocatalysis

Triplet energy transfer (TET) photocatalysis has emerged as a powerful strategy for the synthesis of strained four-membered nitrogen heterocycles, namely azetidines and azetidinones (β-lactams). This approach leverages the ability of a photoexcited catalyst to transfer its triplet energy to a substrate, populating a reactive triplet excited state of the substrate that can undergo desired transformations. rsc.orgsemanticscholar.orgrsc.orgresearchgate.netresearchgate.netnih.govchemrxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net

A key application of TET in this field is the aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines (or their equivalents) and alkenes, which provides a direct route to azetidines. rsc.orgsemanticscholar.orgrsc.orgresearchgate.netresearchgate.net Traditional photochemical aza Paternò-Büchi reactions often face challenges due to the facile isomerization of imines upon direct photoexcitation, which competes with the desired cycloaddition pathway. rsc.orgresearchgate.net

Triplet energy transfer overcomes this limitation by selectively activating one of the reaction partners, typically the alkene or a modified imine equivalent, to its triplet state. semanticscholar.orgnih.govchemrxiv.orgresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net By utilizing a photocatalyst with a suitable triplet energy, energy can be efficiently transferred to the substrate with a lower triplet energy, promoting the desired reactivity while avoiding unproductive pathways. nih.govchemrxiv.orgnih.gov For instance, styrenes and dienes, possessing relatively low triplet energies (~60 kcal mol⁻¹ for styrenes), can be effectively sensitized by photocatalysts with higher triplet energies, such as certain iridium complexes (e.g., 17•PF₆ with Eₜ = 62 kcal mol⁻¹). nih.govchemrxiv.org Conversely, photocatalysts with triplet energies below that of the substrate show significantly reduced efficiency. nih.govchemrxiv.org

The mechanism typically involves the absorption of visible light by the photocatalyst, generating an excited state. Through intersystem crossing, a long-lived triplet excited state of the photocatalyst is formed. This triplet energy is then transferred to a ground-state substrate molecule (e.g., an alkene or activated oxime) via Dexter energy transfer, populating the substrate's triplet state. rsc.orgrsc.orgresearchgate.net The triplet-excited substrate then undergoes a stepwise [2+2] cycloaddition with the coupling partner, proceeding through a biradical intermediate. Subsequent intersystem crossing of the biradical intermediate leads to the formation of the azetidine ring. rsc.orgrsc.orgresearchgate.netnih.gov

Research has demonstrated the effectiveness of this approach for synthesizing a variety of functionalized azetidines. For example, visible light-mediated intramolecular aza Paternò-Büchi reactions utilizing TET from an iridium photocatalyst to a styrene (B11656) moiety have successfully yielded bicyclic azetidines in high yields and diastereoselectivity. semanticscholar.orgrsc.org Similarly, intermolecular aza Paternò-Büchi reactions employing activated cyclic oximes, such as 2-isoxazoline-3-carboxylates, as imine equivalents amenable to TET have enabled the synthesis of diverse azetidine products. researchgate.netnih.govresearchgate.netresearchgate.net

Triplet energy transfer catalysis has also been applied to the synthesis of 2-azetidinones (β-lactams). chemrxiv.orguct.ac.zaresearchgate.netchemrxiv.org These transformations often involve the triplet sensitization of acrylamide (B121943) starting materials, followed by processes such as intramolecular hydrogen atom transfer and cyclization to form the four-membered lactam ring. chemrxiv.orguct.ac.zaresearchgate.netchemrxiv.org Photocatalysts like 2-chlorothioxanthone (B32725) have been shown to be effective in mediating such β-lactam syntheses via triplet energy transfer. researchgate.net

Reactivity and Transformational Chemistry of Azetidines and Azetidinones

Ring-Expansion Reactions of Azetidines

The ring strain in azetidines makes them excellent substrates for ring-expansion reactions, yielding larger nitrogen-containing heterocycles. rsc.orgrsc.org These transformations often proceed via reactive intermediates such as azetidinium salts or ylides. rsc.orgmagtech.com.cnugent.beresearchgate.net

Formation of Pyrrolidines and Pyrrolidinones

Azetidines can be expanded to form five-membered rings, specifically pyrrolidines and pyrrolidinones. rsc.orgrsc.org

Formation of Pyrrolidines: Ring expansion of azetidines to pyrrolidines can be induced by various methods. Thermal isomerization of cis-azetidines has been shown to yield cis-pyrrolidines. rsc.org Iodocyclisation of homoallyl amines can initially produce azetidines, which then undergo thermal isomerisation to form 3-iodopyrrolidine (B174656) derivatives. rsc.org Nucleophiles can react with iodomethyl azetidine (B1206935) derivatives to yield methylamino azetidine derivatives, while in the absence of an external nucleophile, cis-azetidines isomerize to cis-pyrrolidines which can then react with nucleophiles to give trans-substituted pyrrolidines. rsc.org Ring expansion of azetidines via ammonium (B1175870) ylide shifts has also been reported. rsc.org Azetidines fitted with a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azetidinium intermediate, which is then opened by nucleophiles to produce pyrrolidines, often as a mixture with azepanes, depending on the substitution pattern and nucleophile. acs.orgacs.orgresearchgate.netresearchgate.net Ring expansion of 2-(α-hydroxyalkyl)azetidines can stereospecifically yield 3-(chloro- or methanesulfonyloxy)pyrrolidines via an aziridinium (B1262131) ion intermediate. researchgate.net

Formation of Pyrrolidinones: Pyrrolidinones can be synthesized by the cobalt carbonyl catalyzed carbonylation of azetidines. For 2-substituted azetidines, carbonyl insertion can occur in either C-N bond, with regioselectivity depending on the substituent and temperature. acs.org

Synthesis of Piperidines and Piperidin-2-ones

Six-membered nitrogen heterocycles, such as piperidines and piperidin-2-ones, can also be synthesized via the ring expansion of azetidines. rsc.orgrsc.org

Synthesis of Piperidines: Ring expansion of azetidines to piperidines can occur through various mechanisms. One method involves the formation of reactive bicyclic azetidinium salts which are subsequently converted into piperidine (B6355638) intermediates via ring enlargement. rsc.orgugent.be Functionalized piperidin-4-ones can be synthesized via ring expansion-oxidation of azetidines. rsc.orgugent.be This protocol can involve the transformation of azetidines into bicyclic azetidinium salts through intramolecular displacement, followed by ring enlargement with a nucleophile like dimethylsulfoxide, leading to piperidin-4-ones. ugent.be The synthesis of spiro-azetidine-piperidine ring systems has been explored via the reaction of piperidine chloroaldehyde with chiral amines. rsc.org Ring expansion of azetidines via an aziridinium formation has also been reported to yield piperidines. rsc.org

Synthesis of Piperidin-2-ones: Piperidin-2-ones can be formed through ring expansion reactions of azetidines. rsc.org

Generation of Azepanes and Larger Ring Systems

Ring expansion of azetidines can also lead to the formation of seven-membered rings (azepanes) and even larger ring systems like azocanes. rsc.orgresearchgate.netresearchgate.net

Generation of Azepanes: Azepanes can be formed through the ring expansion of azetidines, often in competition with pyrrolidine (B122466) formation, depending on the reaction conditions and substituents. acs.orgacs.orgresearchgate.netresearchgate.net Azetidines with a 3-hydroxypropyl side chain at the 2-position can yield mixtures of pyrrolidines and azepanes upon intramolecular N-alkylation and subsequent nucleophilic opening of the bicyclic azetidinium intermediate. acs.orgacs.orgresearchgate.netresearchgate.net Substitution patterns on the azetidine ring and the side chain, as well as the nature of the nucleophile, influence the distribution of five- and seven-membered rings. acs.orgacs.orgresearchgate.netresearchgate.net A novel approach to azepanes involves the recyclization of azacyclobutanes. researchgate.net

Generation of Larger Ring Systems: The 4-membered ring in bicyclic azetidiniums can be transformed into larger rings, including azocanes (eight-membered rings). researchgate.netresearchgate.net Ring expansion of 2-alkenyl azetidines into N-alkyl-1,2,3,6-azocines has been reported upon reaction with activated alkynes. researchgate.netthieme-connect.com

Rearrangements to Imidazolidinones and Isoxazolidines

Azetidines can undergo rearrangement reactions to form other heterocyclic systems, including imidazolidinones and isoxazolidines. rsc.orgrsc.org

Rearrangements to Imidazolidinones: Imidazolidin-2-ones can be formed from azetidines, for example, through base-promoted intramolecular ring closure reactions. rsc.org

Rearrangements to Isoxazolidines: Functionalized azetidines can undergo rsc.orgnih.gov Meisenheimer rearrangement to isoxazolidines. rsc.orgjst.go.jpresearchgate.netclockss.orgresearchgate.net This rearrangement of azetidine N-oxides to isoxazolidines can occur readily. researchgate.netclockss.org The regioselectivity of the ring cleavage during this rearrangement can be high when an ester or nitrile is present at the C-2 position of the azetidine. rsc.org Nitrile substituted azetidines under basic conditions can lead to the synthesis of isoxazolidinyl amides. rsc.org

Ring Expansion to Pyrroles from Azetidinones

Azetidinones can also undergo ring expansion reactions to form pyrroles. rsc.orgbhu.ac.in Azetidine ketones can undergo photochemical rearrangement resulting in ring expansion to pyrroles. bhu.ac.in This reaction is proposed to involve an intramolecular hydrogen shift, generating a biradical intermediate that undergoes ring closure to form unstable bicyclic compounds, which then lead to the formation of pyrroles with the loss of water. bhu.ac.in A regiocontrolled synthesis of functionalized pyrroles from 2-azetidinone-tethered allenols has also been reported, relying on the cyclization of β-allenamine intermediates formed from ring opening. dntb.gov.ua

Here is a table summarizing some of the transformations discussed:

Starting MaterialProduct Ring SizeProduct Heterocycle(s)Key Reaction Type(s)
Azetidine5Pyrrolidine, PyrrolidinoneIsomerization, Carbonylation, Nucleophilic Ring Opening
Azetidine6Piperidine, Piperidin-2-oneRing Expansion-Oxidation, Ring Enlargement
Azetidine7, 8+Azepane, Azocane, Larger RingsIntramolecular N-alkylation, Nucleophilic Ring Opening
Azetidine5Imidazolidinone, IsoxazolidineRearrangement
Azetidinone5PyrrolePhotochemical Rearrangement, Ring Opening/Cyclization

Functionalization and Derivatization of Azetidine and Azetidinone Rings

The functionalization and derivatization of azetidine and azetidinone rings allow for the introduction of diverse substituents, expanding their utility in synthesis. These transformations often leverage the strained nature of the four-membered ring or the presence of reactive functional groups on the heterocyclic core.

C-C Bond Forming Reactions at the Azetidine Nucleus

Carbon-carbon bond forming reactions are crucial for constructing molecular complexity. Several such reactions have been successfully applied to the azetidine nucleus, enabling the synthesis of functionalized azetidine derivatives.

The Suzuki cross-coupling reaction, a palladium-catalyzed process coupling an organoboronic acid with an organohalide, has been employed for the functionalization of azetidine rings. Studies have shown the application of Suzuki-Miyaura cross-coupling using brominated azetidine derivatives. For instance, a brominated pyrazole–azetidine hybrid has been subjected to Suzuki–Miyaura cross-coupling with boronic acids catalyzed by Pd(PPh₃)₄ and K₃PO₄ in 1,4-dioxane, resulting in excellent yields of the coupled product. The reaction has been explored with various boronic acids, including methoxyphenyl, fluorophenyl, chlorophenyl, pyridinyl, and thienyl boronic acids, albeit with varying yields. Beyond palladium catalysis, nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling with boronic acids has been reported to yield azetidines bearing all-carbon quaternary centers. Furthermore, water-stable Pd(II) complexes incorporating azetidine-based tridentate ligands have demonstrated high activity as catalysts for the Suzuki–Miyaura coupling of aryl bromides and chlorides with aryl boronates in water. Palladium-catalyzed Suzuki cross-coupling has also been effectively carried out using an amide ligand derived from proline.

The Sonogashira reaction, a palladium-catalyzed cross-coupling between terminal alkynes and aryl or vinyl halides, often with a copper co-catalyst, represents another valuable method for C-C bond formation involving azetidine and azetidinone systems. Azetidines have been recognized for their potential in catalytic processes including Sonogashira additions. Synergistic Pd(OAc)₂/CuI-catalyzed alkynylation of beta-lactam (azetidinone) has been reported using Sonogashira coupling conditions. Azetidine-based Pd(II) complexes have also been investigated as catalysts for the Sonogashira coupling of aryl bromides with aryl boronates in water, demonstrating effectiveness and reusability with low palladium leaching.

The Henry reaction, also known as the nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between nitroalkanes and aldehydes or ketones. This reaction has been applied to azetidine-containing substrates. Organocatalyzed diastereoselective Henry reactions of enantiopure 4-oxoazetidine-2-carbaldehydes with nitromethane (B149229) have been reported, utilizing N-methylephedrine as the catalyst. These reactions yielded corresponding nitroaldols with reasonable yields and moderate diastereoselectivities. Additionally, single enantiomer, 2,4-cis-disubstituted amino azetidines have been successfully employed as ligands in copper-catalyzed Henry reactions of aldehydes with nitromethane, achieving high enantioselectivity, particularly with alkyl aldehydes.

Michael addition, a conjugate addition reaction, is a powerful tool for forming C-C bonds. Both azetidines and azetidinones have been involved in Michael addition processes, either as substrates or as structural components of catalysts. Aza-Michael addition reactions with NH-heterocycles have been utilized to synthesize functionalized 3-substituted 3-(acetoxymethyl)azetidines. These reactions typically start from (N-Boc-azetidin-3-ylidene)acetate, which is derived from (N-Boc)azetidin-3-one. Various NH-heterocycles, including azetidine, pyrazole, bromopyrazole, trifluoromethylpyrazole, imidazole, benzimidazole, and indole, have been successfully added, affording the corresponding azetidine adducts in yields ranging from 53% to 83%. Oxa-Michael addition reactions of 3-hydroxy-2-azetidinones with acetylenic esters have also been developed for the synthesis of 1,3,4-trisubstituted-2-azetidinones. Furthermore, azetidine-containing binuclear zinc catalysts have been developed for asymmetric Michael addition of phosphites, where the rigidity of the azetidine ring plays a role in controlling the catalytic pocket and enhancing enantioselectivity. Michael addition protocols have also been involved in the synthesis of more complex structures starting from azetidinones, such as the construction of functionalized pyrrolidine rings via a sequential elimination-Michael addition.

Here is a table summarizing some representative C-C bond forming reactions:

Reaction TypeSubstrate ExamplesCatalyst ExamplesKey Outcomes
Suzuki Cross-CouplingBrominated pyrazole–azetidine hybrid, Aryl halidesPd(PPh₃)₄, Azetidine-based Pd(II) complexes, Ni catalystsFormation of C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds, Functionalized azetidines
Sonogashira ReactionBeta-lactam, Aryl bromidesPd/Cu catalysts, Azetidine-based Pd(II) complexesFormation of C(sp)-C(sp²) bonds
Henry Reaction4-Oxoazetidine-2-carbaldehydes, AldehydesN-Methylephedrine, Azetidine-based Cu catalystsFormation of β-nitroalcohols with diastereoselectivity and enantioselectivity
Michael Addition(N-Boc-azetidin-3-ylidene)acetate, Acetylenic estersDBU, Azetidine-containing Zn catalystsFormation of C-N and C-O bonds, Substituted azetidines and azetidinones

Electrophilic Amination of Carbonyls with Azetidine Catalysts

Electrophilic amination of carbonyl compounds is a method for introducing an amino group adjacent to a carbonyl. Azetidine derivatives have demonstrated utility as catalysts in such transformations. Specifically, L-azetidine-2-carboxylic acid has been shown to catalyze the alpha-amination of cyclohexanone (B45756) with diethyl azodicarboxylate (DEAD) or dibenzyl azodicarboxylate (DBAD), leading to improved enantioselectivities (88–90%) compared to other catalysts like L-proline. This highlights the potential of azetidine-based organocatalysts in promoting asymmetric amination reactions of carbonyl substrates.

Here is a table summarizing representative electrophilic amination catalyzed by azetidine derivatives:

Reaction TypeCarbonyl Substrate ExampleAminating Agent ExamplesAzetidine Catalyst ExampleKey OutcomesEnantioselectivity
Electrophilic AminationCyclohexanoneDEAD, DBADL-Azetidine-2-carboxylic acidAlpha-amination of cyclohexanone88–90% ee

Formation of All-Carbon Quaternary Centers

The construction of all-carbon quaternary centers, carbons bonded to four other carbon atoms, is a significant challenge in organic synthesis. Azetidines and azetidinones have been employed in strategies to form these complex structural motifs. One approach involves leveraging the strain release of azetidine derivatives. For instance, a nickel-catalyzed Suzuki Csp2-Csp3 cross-coupling reaction utilizing bench-stable benzoylated 1-azabicyclo[1.1.0]butane (ABB) has been reported to yield azetidines bearing all-carbon quaternary centers. researchgate.netorganic-chemistry.org This method involves a polar-radical relay mechanism where bromide catalysis facilitates the ring opening of ABB, generating a redox-active azetidine intermediate that subsequently undergoes cross-coupling. researchgate.netorganic-chemistry.org This strategy has demonstrated broad substrate scope and has been applied to the synthesis of azetidine bioisosteres of known drug candidates. organic-chemistry.org

Another strategy involves the modular assembly of 3-azetidines featuring all-carbon quaternary centers using titanacyclobutanes. researchgate.net These intermediates, generated from ketones or alkenes, are halogenated to form functionalized alkyl dihalides that can then be reacted with amines to construct the azetidine ring with the desired quaternary center. researchgate.net

Photochemical Reactivity (excluding ring opening)

Photochemical reactions, initiated by light absorption, offer unique pathways for the transformation of organic molecules. Azetidines and azetidinones exhibit interesting photochemical reactivity, leading to various valuable products without necessarily undergoing ring opening to acyclic products.

Photochemical decarbonylation involves the expulsion of carbon monoxide from a molecule upon irradiation. While photoexcitation of cyclic ketones typically leads to diradical intermediates and a mixture of products, the use of strained heterocyclic ketones, such as 3-oxetanone (B52913) and N-Boc-3-azetidinone, can improve the synthetic utility of this process. researchgate.netresearchgate.netchemrxiv.orgnih.govchemrxiv.org

Studies have shown that the decarbonylation of N-Boc-3-azetidinone proceeds through a stepwise Norrish type I cleavage of a C-C bond from the singlet excited state. researchgate.net This process generates azomethine ylides, which are high-energy intermediates. researchgate.netresearchgate.netchemrxiv.org These ylides are kinetically stable for a sufficient duration to participate in subsequent reactions, such as [3+2] cycloadditions. researchgate.net

Data on the initial rate of photochemical decarbonylation has been reported for N-Boc-3-azetidinone. By calculating the rate of photon absorption, a linear dependence between the initial reaction rate and the rate of photon absorption was observed. chemrxiv.org The quantum yield for the photochemical decarbonylation of N-Boc-3-azetidinone was determined to be 0.47. chemrxiv.org

Photocycloaddition reactions involve the formation of new rings through a concerted or step-wise process initiated by light. Azetidines and azetidinones can participate in various photocycloaddition reactions.

One notable example is the [3+2] cycloaddition reaction. Photochemical decarbonylation of N-Boc-3-azetidinone generates azomethine ylides, which can then undergo [3+2] cycloaddition reactions with various alkenes to form substituted pyrrolidines. researchgate.netresearchgate.netchemrxiv.orgnih.govchemrxiv.org This approach provides a method for synthesizing five-membered nitrogen heterocycles from four-membered azetidinones. researchgate.netchemrxiv.org The scope of this reaction is broad, allowing access to diverse pyrrolidine scaffolds that may be otherwise difficult to synthesize. researchgate.netresearchgate.net

While the outline specifically mentions [3+2] cycloaddition in the context of photochemical reactivity, it is worth noting that azetidines themselves can be synthesized via photochemical [2+2] cycloadditions, such as the aza Paternò–Büchi reaction between imines and alkenes. researchgate.netrsc.org However, the application of the aza Paternò–Büchi reaction for azetidine synthesis has faced challenges, although recent advances using visible light photocatalysis have shown promise. rsc.orgresearchgate.netrsc.org

The photochemical reactivity of azetidinones, particularly their decarbonylation to generate reactive ylides, provides a valuable tool for constructing diverse cyclic structures through subsequent cycloaddition reactions. researchgate.netresearchgate.netchemrxiv.orgnih.govchemrxiv.org

Table 1: Photochemical Decarbonylation Quantum Yields

CompoundQuantum Yield (Φ)
N-Boc-3-azetidinone0.47
3-Oxetanone0.35
Cyclobutanone0.18

Data derived from initial rate of reaction as a function of photon absorption rate. chemrxiv.org

Computational and Theoretical Studies of Azetidine and Azetidinone Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are extensively used to probe the electronic structure of azetidine (B1206935) and azetidinone rings, offering insights into their stability and reactivity. These calculations can determine properties such as atomic charges, frontier molecular orbital energies (HOMO and LUMO), and electrostatic potentials, which are key indicators of how these molecules will interact in chemical reactions. For instance, computational models have been developed to predict the reactivity of compounds in reactions forming azetidines by analyzing frontier orbital energies. mit.edu The strained nature of the four-membered ring significantly influences the electronic distribution and thus the reactivity of these compounds.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of reactions involving the formation or transformation of azetidines and azetidinones. By calculating the energies of intermediates and transition states along a reaction coordinate, researchers can map out feasible reaction pathways and understand the factors that govern reaction outcomes, including stereoselectivity. mdpi.comamazonaws.com

Studies on the Staudinger reaction, a classic method for synthesizing azetidinones, have utilized ab initio calculations to confirm the presence of zwitterionic intermediates and to analyze the electrocyclic conrotatory ring closure step, which is often the rate-determining step. acs.org Computational investigations have also explored alternative or competing pathways, such as those involving diradical intermediates in photo-induced reactions, helping to explain experimental observations and predict selectivity. amazonaws.comresearchgate.net DFT calculations have been used to understand how different substituents influence reaction pathways and chemoselectivity in azetidine synthesis. nih.gov

Computational studies can simulate reaction pathways using transition state theory (TST) to validate predictions with experimental data. Mechanistic analysis using DFT calculations has also evidenced intriguing intermediates, such as 1,3-oxazin-4-one species, in the Staudinger synthesis of β-lactams. mdpi.com

Theoretical Analysis of Strain Energy and Its Influence on Reactivity

The significant ring strain inherent in four-membered rings like azetidine and azetidinone is a primary driver of their reactivity. Theoretical calculations are crucial for quantifying this strain energy and understanding how it impacts chemical transformations. The ring strain of azetidines is reported to be approximately 25.4 kcal/mol, placing it between the less stable aziridines and the more stable pyrrolidines. rsc.org Another source indicates azetidine strain energy around 25.2 kcal mol⁻¹, comparable to cyclopropane (B1198618) and cyclobutane, and much higher than pyrrolidine (B122466) or piperidine (B6355638). researchgate.net

This considerable strain energy makes the azetidine ring prone to ring-opening reactions, often triggered by nucleophilic attack or metal catalysis. nih.govrsc.org The release of strain energy can provide a significant driving force for reactions, such as the cleavage of the N-C4 bond in certain azetidinone adducts or the C-C bond cleavage of the azetidine ring in some metal-catalyzed reactions. researchgate.net Theoretical calculations of strain energy are performed using various computational models, including isodesmic, homodesmotic, and hyperhomodesmotic reactions, employing different levels of theory and basis sets to achieve reliable results. researchgate.net

Prediction of Spectroscopic Properties to Aid Characterization

Computational methods are valuable for predicting the spectroscopic properties of azetidines and azetidinones, which assists in their experimental characterization and structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are routinely used to confirm the structures of newly synthesized compounds. nih.govmdpi.comresearchgate.net

Theoretical calculations can predict NMR chemical shifts and coupling constants, providing a comparison to experimental data and helping to assign signals and determine stereochemistry, particularly in strained ring systems where experimental assignment can be challenging. mdpi.comrsc.org IR vibrational frequencies corresponding to specific functional groups, such as the characteristic carbonyl stretch in azetidinones, can also be calculated and compared to experimental IR spectra. mdpi.comresearchgate.net Computational studies can also predict physicochemical properties that are related to spectroscopic behavior. nih.gov

Conformational Analysis of Azetidine and Azetidinone Ring Systems

The four-membered ring of azetidine and azetidinone is not planar and undergoes conformational fluctuations. Computational methods, such as ab initio and density functional theory calculations, are employed to study the preferred conformations and the energy barriers to interconversion.

Advanced Applications of Azetidine and Azetidinone Derivatives in Chemical Science

Azetidines and Azetidinones as Chiral Ligands and Organocatalysts in Asymmetric Catalysis

Chiral azetidine (B1206935) and azetidinone derivatives have emerged as effective components in asymmetric catalysis, facilitating the synthesis of enantiomerically enriched compounds. Their rigid four-membered ring structure contributes to precise stereochemical control during catalytic processes. Since the early 1990s, chiral azetidine-derived ligands and organocatalysts have been developed and utilized to induce asymmetry in various reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. uni.lufishersci.ca

Enantioselective Additions (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

A significant application of chiral azetidine derivatives is in enantioselective addition reactions. The asymmetric addition of dialkylzinc compounds, such as diethylzinc, to aldehydes is a well-studied example where azetidine-derived catalysts have shown high efficiency. uni.lu Readily available N-substituted-azetidinyl(diphenylmethyl)methanols have been employed as chiral catalysts, achieving high levels of enantioselectivity in the diethylzinc addition to both aromatic and aliphatic aldehydes. uni.lu New series of chiral cis-3-hydroxyazetidines have also demonstrated excellent catalytic activities and enantiomeric selectivities in the asymmetric addition of diethylzinc to aromatic aldehydes. uni.lu In some cases, enantioselectivities up to 100% have been reported under mild reaction conditions using specific chiral azetidine-derived amino alcohols. Researchers have found that when paired with catalytic n-butyllithium, diethylzinc can add to aromatic aldehydes with enantiomeric excess (ee) values in the range of 94-100% using azetidine alcohols as ligands.

Chiral Induction in C-C Bond Forming Reactions

Beyond additions to carbonyls, azetidine and azetidinone derivatives play a role in inducing chirality in various carbon-carbon bond forming reactions. These include reactions such as Henry, Suzuki, Sonogashira, and Michael additions. fishersci.ca Spirocyclic azetidine oxindoles, important scaffolds in bioactive compounds, have been synthesized enantioselectively through intramolecular C-C bond formation involving activation with chiral cation phase-transfer catalysts. Copper(I)-catalyzed asymmetric Kinugasa/aryl C-C coupling cascade reactions have also been developed for the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, providing access to densely functionalized chiral spiro compounds with high enantioselectivity.

Comparison with Aziridine (B145994) and Pyrrolidine (B122466) Analogues in Catalysis

Comparisons of the catalytic performance of azetidine-based ligands with their aziridine (three-membered ring) and pyrrolidine (five-membered ring) analogues provide insights into the effect of ring size on catalytic activity and stereocontrol. In the asymmetric addition of diethylzinc to aldehydes, some chiral C2-symmetric azetidine ligands have shown higher enantioselectivities for certain arylaldehydes compared to the corresponding chiral C2-symmetric 2,5-disubstituted pyrrolidine ligands. However, other azetidine derivatives with bulky substituents showed decreased enantiomeric excesses in similar reactions. In the context of Suzuki-Miyaura coupling reactions, vicinal diamines based on aziridine and azetidine cores have been synthesized and evaluated as ligands. Amine/imidate palladium complexes derived from these cores were found to be superior catalysts compared to their diamine analogues. Studies on asymmetric ketone reduction using chiral oxazaborolidines derived from cyclic aminoalcohols, including aziridine, azetidine, pyrrolidine, and piperidine (B6355638) carbinols, indicated that aziridine-derived catalysts could provide similar enantioselectivity values to those obtained with the five-membered L-proline derived catalyst in the reduction of acetophenone. These comparisons highlight that the optimal ring size and substitution pattern are highly dependent on the specific reaction and substrate.

Role in Peptidomimetics and Non-Natural Amino Acid Design

Azetidine and azetidinone derivatives are valuable in the design of peptidomimetics and non-natural amino acids due to their ability to introduce conformational constraints and modify the properties of peptides. fishersci.ca

Incorporation of Azetidine-Based Amino Acids (Azetidinylcarboxylic Acids) into Peptidic Structures

Azetidine-based amino acids, particularly azetidine-2-carboxylic acid (Aze), are important non-proteinogenic amino acids that serve as homologues of proline. Aze can be incorporated into proteins and peptides, acting as a proline analogue. This incorporation can be achieved through various synthetic methods, including metal-catalyzed asymmetric reduction of unsaturated azetinyl-carboxylic acid precursors to synthesize 2-azetidinylcarboxylic acids. These azetidine-based amino acids have been successfully employed in the formation of small peptide chains. Besides Aze, other azetidine-based amino acids like azetidine-3-carboxylic acid and 3-(4-oxymethylphenyl)azetidine-3-carboxylic acid, which are conformationally constrained analogues of β-proline, have been used in the preparation of peptides such as endomorphin tetrapeptides.

Azetidine and Azetidinone Derivatives as Versatile Building Blocks in Complex Molecule Synthesis

Azetidines and azetidinones serve as valuable building blocks for constructing more complex molecular architectures. Their strained ring system can be strategically opened or expanded to generate a variety of nitrogen-containing compounds. rsc.orgresearchgate.net

Synthesis of Nitrogen-Containing Heterocycles of Various Ring Sizes

The ring strain in azetidines makes them susceptible to ring-opening and ring-expansion reactions, providing pathways to access nitrogen heterocycles of different sizes, such as pyrrolidines and azepanes. rsc.orgresearchgate.net Nucleophilic ring-opening of azetidines and azetidinium ions is a key strategy for these transformations. researchgate.net For instance, ring expansion of functionalized azetidines can lead to pyrrolidines and azepanes. researchgate.net

Azetidinones, particularly β-lactams, are also widely used precursors for the synthesis of various heterocycles. Their facile reduction provides a common route to azetidines themselves. acs.orgwikipedia.org Additionally, [2+2]-cycloaddition reactions involving ketenes and imines are a well-established method for synthesizing the azetidinone ring, which can then be further transformed. mdpi.com

Construction of Polyamine Ligands

Azetidines can serve as intermediates in the synthesis of polyamines. scilit.comrsc.orgacs.org The controlled reactivity of the azetidine ring allows for its incorporation into more complex amine structures. For example, a quadridentate amine ligand incorporating an azetidine ring has been synthesized through the reaction of a tris(benzene sulfonate) with 1,2-ethanediamine. scilit.comrsc.org This demonstrates the utility of azetidines in constructing ligands with specific structural features.

Precursors for Strain-Driven Sigma N-C Bond Opening

The significant ring strain in azetidines, approximately 25.4 kcal/mol, provides a considerable driving force for the cleavage of the sigma N-C bond. rsc.org This strain-driven character makes azetidines excellent precursors for reactions involving chemoselective sigma N-C bond opening. rsc.org This reactivity can be exploited in various synthetic methodologies, including strain-release-driven homologation reactions. nih.govorganic-chemistry.orgrsc.org For instance, the ring-opening of azabicyclo[1.1.0]butane, a highly strained system containing an azetidine core, can drive reactions like the Brook rearrangement, enabling the modular synthesis of functionalized azetidines. nih.govorganic-chemistry.org

Applications in Polymer Synthesis

Azetidines and their derivatives have found applications in polymer synthesis, particularly in the creation of polyamines. rsc.orgresearchgate.net The ring-opening polymerization of azetidines, often initiated cationically, provides a route to polymers with amine functionalities in the backbone. researchgate.net N-activated azetidines are valuable monomers in polymerization due to the utility of the resulting polyamines or polyamides and the controlled activation of the azetidine ring towards opening. rsc.org Cationic ring-opening polymerization of azetidine and N-alkylazetidines has been reviewed, highlighting methods to produce polyamines with varying structures. researchgate.net

Bioisosteric Replacement and Molecular Design in Chemical Biology Research

Azetidines are increasingly utilized in chemical biology research as bioisosteric replacements and for molecular design. wikipedia.orgrsc.orgtcichemicals.comnih.govenamine.net Their small size, rigidity, and the presence of a nitrogen atom make them suitable surrogates for other ring systems or functional groups in drug discovery and chemical biology studies. rsc.orgtcichemicals.comnih.govenamine.net Azetidines can serve as bioisosteres for pyrrolidine, piperidine, and even phenyl rings, potentially offering improved properties such as enhanced solubility and metabolic stability. rsc.orgtcichemicals.com Spirocyclic building blocks containing azetidine rings are being explored as bioisosteres for morpholine (B109124) and piperazine. tcichemicals.comrsc.org This application is driven by the desire to introduce more sp3 character into molecules, which can lead to improved physicochemical properties. tcichemicals.com

Development of Novel Chemical Scaffolds for Fundamental Research

The unique structural and reactivity profiles of azetidines contribute to their use in developing novel chemical scaffolds for fundamental research. rsc.orgnih.gov Their strained four-membered ring system provides a rigid framework that can be functionalized to create diverse molecular structures. enamine.net The development of efficient synthetic methods for accessing substituted azetidines with controlled stereochemistry is crucial for exploring their potential as novel scaffolds. researchgate.net Azetidine scaffolds have been explored in the discovery of inhibitors for biological targets, demonstrating their value in creating new molecular probes and potential therapeutic agents. nih.gov For example, a novel azetidine scaffold was identified for colony stimulating factor-1 receptor (CSF-1R) Type II inhibitors through structure-based drug design. nih.gov

Q & A

Q. How can researchers ensure reproducibility in azetidin pharmacological assays?

  • Methodological Answer :
  • Adopt FAIR principles : Share raw NMR/MS data in public repositories (e.g., Zenodo).
  • Detail solvent batch numbers, freeze-thaw cycles, and cell passage numbers in supplements.
  • Critical Step: Pre-treat cells with 0.1% DMSO controls to rule out solvent cytotoxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.